REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH:16]1[CH:21]=[CH:20][C:19]([CH2:22]Br)=[CH:18][CH:17]=1>CN(C=O)C>[CH2:22]([N:1]([CH2:6][C:5]1[CH:8]=[CH:9][CH:2]=[CH:3][CH:4]=1)[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[C:19]1[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)CBr
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Name
|
( g )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solid
|
Quantity
|
970 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at rt overnight
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then partitioned with H2O (30 mL)
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Type
|
EXTRACTION
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Details
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subsequently extracted with EtOAc (5×20 mL) and CH2Cl2 (20 mL)
|
Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was further purified by silica gel column chromatography with hexane/EtOAc (9:1-4:1)
|
Type
|
CUSTOM
|
Details
|
to furnish the product, 2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)N(C1=CC=C(C#N)C=C1)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |